molecular formula C22H21NO4S2 B2938194 ethyl 3-[(4-phenyl-1,2,3,6-tetrahydropyridin-1-yl)sulfonyl]-1-benzothiophene-2-carboxylate CAS No. 932354-27-3

ethyl 3-[(4-phenyl-1,2,3,6-tetrahydropyridin-1-yl)sulfonyl]-1-benzothiophene-2-carboxylate

Cat. No.: B2938194
CAS No.: 932354-27-3
M. Wt: 427.53
InChI Key: BTUXKVKMGHHUJI-UHFFFAOYSA-N
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Description

Ethyl 3-[(4-phenyl-1,2,3,6-tetrahydropyridin-1-yl)sulfonyl]-1-benzothiophene-2-carboxylate is a complex organic compound that features a benzothiophene core, a tetrahydropyridine moiety, and a sulfonyl group

Preparation Methods

The synthesis of ethyl 3-[(4-phenyl-1,2,3,6-tetrahydropyridin-1-yl)sulfonyl]-1-benzothiophene-2-carboxylate typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the benzothiophene core, followed by the introduction of the sulfonyl group and the tetrahydropyridine moiety. Common reagents used in these reactions include sulfonyl chlorides, amines, and various catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, pressure, and reaction time .

Chemical Reactions Analysis

Ethyl 3-[(4-phenyl-1,2,3,6-tetrahydropyridin-1-yl)sulfonyl]-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:

Scientific Research Applications

Ethyl 3-[(4-phenyl-1,2,3,6-tetrahydropyridin-1-yl)sulfonyl]-1-benzothiophene-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 3-[(4-phenyl-1,2,3,6-tetrahydropyridin-1-yl)sulfonyl]-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors involved in inflammatory or cancer pathways, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and the structure of the compound .

Comparison with Similar Compounds

Ethyl 3-[(4-phenyl-1,2,3,6-tetrahydropyridin-1-yl)sulfonyl]-1-benzothiophene-2-carboxylate can be compared with other similar compounds, such as:

Properties

IUPAC Name

ethyl 3-[(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)sulfonyl]-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO4S2/c1-2-27-22(24)20-21(18-10-6-7-11-19(18)28-20)29(25,26)23-14-12-17(13-15-23)16-8-4-3-5-9-16/h3-12H,2,13-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTUXKVKMGHHUJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2S1)S(=O)(=O)N3CCC(=CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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